

Application Notes and Protocols for NMR

Spectroscopy of D-Glucose-18O-1

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Compound of Interest		
Compound Name:	D-Glucose-18O-1	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the analysis of D-Glucose-¹⁸O-1 using Nuclear Magnetic Resonance (NMR) spectroscopy. The primary application of this technique is the study of enzyme kinetics and metabolic pathways by observing the isotope effect of ¹⁸O on the ¹³C NMR spectrum of glucose.

Introduction

The incorporation of an ¹⁸O isotope at the C1 position of D-glucose induces a small but measurable upfield shift in the ¹³C NMR signal of the directly attached carbon. This phenomenon, known as the ¹⁸O isotope-induced shift, provides a powerful tool for investigating reactions involving the cleavage or formation of the C1-O bond. By monitoring the changes in the ¹³C NMR spectrum over time, researchers can elucidate reaction mechanisms and quantify metabolic fluxes. This non-invasive technique offers distinct advantages over other methods by allowing for the simultaneous observation of all sugar species in solution and avoiding potential artifacts from derivatization.[1]

Key Applications

 Enzyme Kinetics: Studying the kinetics of oxygen exchange at the anomeric carbon of sugars, catalyzed by enzymes such as mutarotases and glycosidases.



- Metabolic Pathway Tracing: Tracing the incorporation of ¹⁸O from labeled water (H₂¹⁸O) into glucose and its metabolites to elucidate pathways like gluconeogenesis.[2]
- Structural Elucidation: Confirming the position of ¹⁸O labeling in glucose molecules.

Data Presentation

The following table summarizes the key quantitative data related to the NMR analysis of ¹⁸O-labeled glucose.

Parameter	Value	Description	Reference
¹⁸ O Isotope Shift on ¹³ C- ¹	~0.02-0.05 ppm	The upfield shift of the C1 signal upon substitution of ¹⁶ O with ¹⁸ O. The exact value is solvent and temperature dependent.	[1]
¹³ C Chemical Shifts (α-D-Glucose in D ₂ O)	C1: 92.7 ppm, C2: 72.0 ppm, C3: 73.4 ppm, C4: 70.2 ppm, C5: 72.0 ppm, C6: 61.2 ppm	Approximate chemical shifts of the carbon atoms in the α-anomer of D-glucose.	[3]
¹³ C Chemical Shifts (β-D-Glucose in D₂O)	C1: 96.7 ppm, C2: 74.8 ppm, C3: 76.5 ppm, C4: 70.2 ppm, C5: 76.5 ppm, C6: 61.2 ppm	Approximate chemical shifts of the carbon atoms in the β-anomer of D-glucose.	[3]

Experimental Protocols

Protocol 1: Sample Preparation for ¹³C NMR Analysis of D-Glucose-¹⁸O-1



This protocol outlines the steps for preparing a sample of D-Glucose-¹⁸O-1 for ¹³C NMR analysis. For optimal results, it is recommended to also use ¹³C-labeled glucose (e.g., D-[1-¹³C]glucose) to enhance the signal-to-noise ratio of the C1 carbon.

Materials:

- D-Glucose-¹⁸O-1 (or D-[1-¹³C, 1-¹⁸O]glucose)
- Deuterium oxide (D2O, 99.9%)
- 5 mm NMR tubes[4]
- Vortex mixer
- Pipettes
- Filter (e.g., cotton plug in a Pasteur pipette)

Procedure:

- Weighing the Sample: Accurately weigh 10-50 mg of D-Glucose-¹⁸O-1.[2][5] A higher concentration is generally better for ¹³C NMR due to its lower sensitivity.[4]
- Dissolving the Sample: Dissolve the weighed sample in 0.5-0.6 mL of D₂O in a small vial.[2] [4] D₂O is used as the solvent to avoid a large solvent signal in ¹H NMR and to provide a lock signal for the NMR spectrometer.
- Mixing: Gently vortex the vial to ensure the sample is completely dissolved.
- Filtering the Solution: To remove any particulate matter that could degrade the spectral quality, filter the solution. This can be done by passing the solution through a Pasteur pipette with a small cotton plug into a clean 5 mm NMR tube.[4]
- Sample Volume Adjustment: Ensure the final volume of the solution in the NMR tube is approximately 0.5-0.6 mL, which corresponds to a height of about 4-5 cm.[2][4]
- Capping and Labeling: Cap the NMR tube securely and label it clearly.



Protocol 2: 13C NMR Data Acquisition

This protocol provides a general procedure for acquiring a ¹³C NMR spectrum to observe the ¹⁸O isotope shift. Specific parameters may need to be optimized for the particular instrument being used.

Instrument:

• NMR Spectrometer (e.g., 400 MHz or higher) equipped with a ¹³C probe.

Typical Acquisition Parameters:

Parameter	Suggested Value	Purpose
Pulse Program	zgpg30 or similar proton-gated decoupling sequence	To obtain a quantitative ¹³ C spectrum with suppression of the Nuclear Overhauser Effect (NOE).
Number of Scans (NS)	1024 or higher	To achieve a sufficient signal- to-noise ratio for the ¹³ C signal.
Relaxation Delay (D1)	5 x T1	A sufficient delay to allow for full relaxation of the carbon nuclei, crucial for quantitative analysis. For C1 of glucose, a delay of 10-30 seconds is recommended.
Acquisition Time (AQ)	~1-2 seconds	The duration of the data collection.
Spectral Width (SW)	~200-250 ppm	To cover the entire range of ¹³ C chemical shifts for carbohydrates.
Temperature	298 K (25 °C)	Maintain a constant temperature for reproducibility.

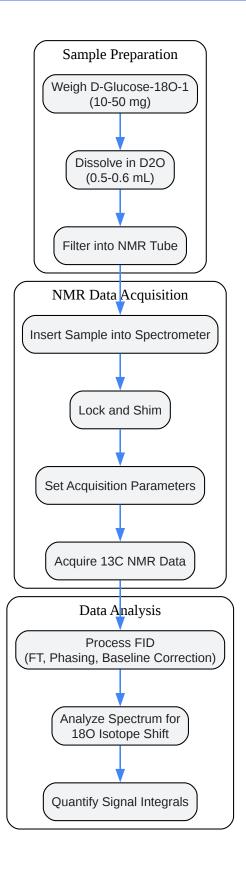
Procedure:



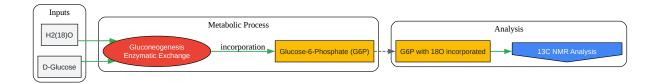
- Insert the Sample: Insert the prepared NMR tube into the spectrometer.
- Lock and Shim: Lock onto the deuterium signal from the D₂O solvent and shim the magnetic field to achieve optimal homogeneity.
- Set Up the Experiment: Load a standard ¹³C experiment and modify the acquisition parameters as suggested in the table above.
- Acquire the Data: Start the acquisition. The experiment may take several hours to complete
 depending on the sample concentration and the desired signal-to-noise ratio.
- Process the Data: After data acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID).
- Analyze the Spectrum: Identify the C1 signals for the α and β anomers of glucose. The presence of 18 O will result in a small, upfield-shifted peak adjacent to the main 16 O-C1 peak for each anomer. The separation between these peaks is the 18 O isotope-induced shift.

Visualizations









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